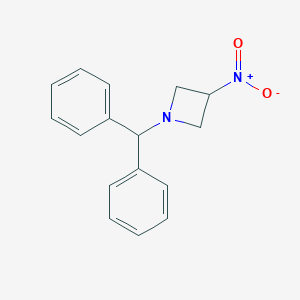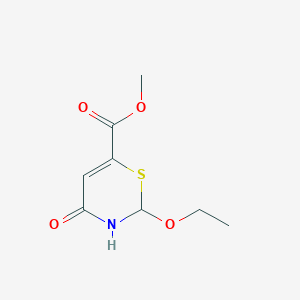
Inhibidor VIII de MMP-3
Descripción general
Descripción
1-Palmitoil-2-oleoil-3-linoleoil-rac-glicerol es un compuesto de triacilglicerol que se encuentra comúnmente en diversos aceites de semillas y vegetales, incluidos los aceites de oliva, sésamo, soya, canola, maíz y avellana . Es un componente significativo en el análisis del aceite de sésamo para aplicaciones farmacéuticas . El compuesto tiene la fórmula molecular C55H100O6 y un peso molecular de 857.38 g/mol .
Aplicaciones Científicas De Investigación
1-Palmitoil-2-oleoil-3-linoleoil-rac-glicerol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como estándar en el análisis de triglicéridos y en el estudio de los mecanismos de oxidación de lípidos.
Biología: Se investiga su papel en el metabolismo celular y las vías de señalización.
Medicina: Se estudia por sus posibles efectos terapéuticos en afecciones como las enfermedades cardiovasculares y los trastornos metabólicos.
Mecanismo De Acción
El mecanismo de acción de 1-Palmitoil-2-oleoil-3-linoleoil-rac-glicerol involucra su interacción con las membranas celulares y las enzimas. El compuesto puede modular la fluidez y permeabilidad de la membrana, influyendo en varios procesos celulares. También sirve como sustrato para las enzimas lipasas, lo que lleva a la liberación de ácidos grasos que participan en las vías metabólicas .
Análisis Bioquímico
Biochemical Properties
MMP-3 Inhibitor VIII interacts with MMP-3, a proteolytic enzyme that can degrade a wide range of proteins in the ECM . MMP-3 has distinct structural features that facilitate its role in hydrolyzing numerous extracellular matrix proteins (EMP), including collagen types II and III, laminin, fibronectin, and proteoglycans .
Cellular Effects
MMP-3 Inhibitor VIII has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, MMP-3 promotes synovitis, and synovitis promotes the expression of MMP-3, forming a vicious cycle in the progression of osteoarthritis .
Molecular Mechanism
MMP-3 Inhibitor VIII exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This inhibitor binds to the active site of MMP-3, preventing its activity .
Temporal Effects in Laboratory Settings
Over time, MMP-3 Inhibitor VIII has shown to reduce brain infarct size following stroke . It significantly alters the expression of genes in stroke brains, indicating its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of MMP-3 Inhibitor VIII vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.
Metabolic Pathways
MMP-3 Inhibitor VIII is involved in the metabolic pathways of MMP-3 . MMP-3 can process a variety of pro-MMPs, initiating the MMP-mediated degradation process .
Subcellular Localization
MMP-3 has been found in the nucleus and might be involved in the transcriptional or apoptosis processes in some cells, such as hepatocellular carcinoma, chondrocytes, and myofibroblast
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 1-Palmitoil-2-oleoil-3-linoleoil-rac-glicerol se puede sintetizar mediante reacciones de esterificación que involucran glicerol y los ácidos grasos respectivos: ácido palmítico, ácido oleico y ácido linoleico. La reacción generalmente requiere un catalizador como ácido sulfúrico o ácido p-toluenosulfónico y se lleva a cabo en condiciones de reflujo para asegurar una esterificación completa.
Métodos de Producción Industrial: La producción industrial de 1-Palmitoil-2-oleoil-3-linoleoil-rac-glicerol involucra la transesterificación enzimática de aceites vegetales. Las enzimas lipasas se utilizan para catalizar la reacción, que se lleva a cabo a temperaturas y niveles de pH controlados para optimizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-Palmitoil-2-oleoil-3-linoleoil-rac-glicerol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar hidroperóxidos y otros productos de oxidación. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Hidrólisis: En presencia de agua y un catalizador ácido o básico, el compuesto se puede hidrolizar para producir glicerol y los ácidos grasos correspondientes.
Transesterificación: Esta reacción implica el intercambio de grupos éster entre el compuesto y un alcohol, a menudo catalizado por enzimas lipasas.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio, peróxido de hidrógeno y oxígeno atmosférico.
Hidrólisis: Agua, ácido clorhídrico, hidróxido de sodio.
Transesterificación: Metanol, etanol, enzimas lipasas.
Principales Productos Formados:
Oxidación: Hidroperóxidos, aldehídos y cetonas.
Hidrólisis: Glicerol, ácido palmítico, ácido oleico y ácido linoleico.
Transesterificación: Ésteres metílicos o etílicos de los ácidos grasos.
Comparación Con Compuestos Similares
1-Palmitoil-2-oleoil-3-linoleoil-rac-glicerol se puede comparar con otros triacilgliceroles similares:
1-Oleoil-2-palmitoil-3-linoleoil-rac-glicerol: Contiene ácido oleico en la posición sn-1, ácido palmítico en la posición sn-2 y ácido linoleico en la posición sn-3.
1,2-Dioleoil-sn-glicerol: Contiene dos moléculas de ácido oleico esterificadas al glicerol.
1-Estearoil-rac-glicerol: Contiene ácido esteárico esterificado al glicerol.
Unicidad: 1-Palmitoil-2-oleoil-3-linoleoil-rac-glicerol es único debido a su combinación específica de ácidos grasos, que le confiere propiedades físicas y químicas distintas. Esta combinación lo hace particularmente valioso en el análisis del aceite de sésamo y otras aplicaciones donde se requieren perfiles específicos de triglicéridos .
Propiedades
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUYLANQOAKALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(3S,5S,8S,9S,10S,13S,14S,16S,17R)-17-acetyl-16-bromo-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B160595.png)

